Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring and an azetidine ring, both of which are important scaffolds in medicinal chemistry. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate typically involves the protection of functional groups and cyclization reactions. One common method includes the use of tert-butoxycarbonyl (Boc) protection for the azetidine ring, followed by cyclization to form the pyrrolidine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for the continuous flow of reactants and products, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine and azetidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into the active sites of these targets, thereby modulating their activity. This modulation can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: Another compound featuring an azetidine ring, used in similar applications.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: A compound with a pyrrolidine ring, used in the synthesis of pharmaceuticals.
Uniqueness
What sets Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate apart is its dual ring structure, which provides a unique combination of rigidity and flexibility. This makes it particularly valuable in the design of molecules that require precise spatial orientation for biological activity .
Biological Activity
Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate is an organic compound notable for its structural complexity, which includes both a pyrrolidine ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.
The compound has the following chemical characteristics:
- Molecular Formula : C15H24N2O4
- Molecular Weight : 270.32 g/mol
- IUPAC Name : (3S,4S)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylic acid
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. The presence of functional groups such as the tert-butoxycarbonyl and carboxylic acid enhances its reactivity and potential for biological interactions.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : Its structural features allow it to interact with various receptors, which may lead to modulation of signaling pathways relevant to cancer and other diseases.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of this compound in xenograft models. The results indicated a significant reduction in tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Pharmacokinetics
Research on the pharmacokinetics of this compound highlighted its favorable absorption characteristics and metabolic stability, making it a candidate for further development in drug formulation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(Azetidin-3-yl)piperidine | Contains azetidine and piperidine rings | Focused on different receptor interactions |
4-(Azetidin-3-yl)pyrrolidin-2-one | Similar ring structures but different functional groups | Potentially different biological activities |
3-(tert-butoxycarbonyl)azetidine | Shares the tert-butoxycarbonyl group | Primarily used in synthetic organic chemistry |
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-7-9(8-16)10-5-15-6-11(10)12(17)19-4/h9-11,15H,5-8H2,1-4H3 |
InChI Key |
HRHCMMWPZHMSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNCC2C(=O)OC |
Origin of Product |
United States |
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